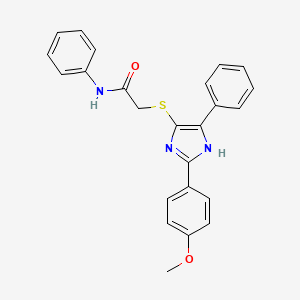

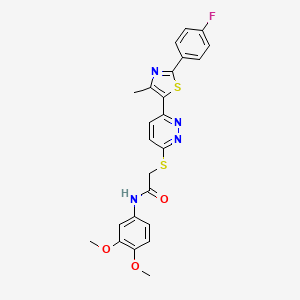

![molecular formula C19H19N3O4S2 B2999352 N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide CAS No. 869069-94-3](/img/structure/B2999352.png)

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrogen-substituted alkynes are strongly polarized alkynes and highly reactive building blocks which have been used for the design of a wide number of transformations .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various ester ethoxycarbonylhydrazones with several primary amines . The crude product is usually purified by flash column chromatography .Molecular Structure Analysis

The structure of similar compounds can be viewed using Java or Javascript . They are also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical processes, which can occur during the decomposition of similar compounds, often start with unimolecular (hemolytic) cleavage of the weakest bond accompanied by autocatalytic parallel reactions involving the formed decomposition products .Scientific Research Applications

Anticancer and Antiviral Applications

- A study on the synthesis and characterization of Celecoxib derivatives, including compounds structurally similar to N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting its therapeutic potential (Ş. Küçükgüzel et al., 2013).

Structural and Computational Studies

- The structural and electronic properties of a newly synthesized sulfonamide molecule were investigated, showing excellent agreement between computationally obtained spectral data and experimental results. This study underscores the importance of computational methods in understanding the chemical properties of sulfonamide derivatives (P. Murthy et al., 2018).

DNA Binding and Anticancer Activity

- Research on mixed-ligand copper(II)-sulfonamide complexes demonstrated their significant DNA binding and cleavage capabilities, along with genotoxicity and anticancer activity against human tumor cells. These findings suggest the potential of sulfonamide derivatives in developing cancer therapies (M. González-Álvarez et al., 2013).

Photodynamic Therapy for Cancer Treatment

- A study on the synthesis of a new zinc phthalocyanine derivative substituted with a benzenesulfonamide group exhibited high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

- Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the broad spectrum of biological activities of these compounds. This highlights their potential in developing new antimicrobial agents (Shimaa M. Abd El-Gilil, 2019).

Mechanism of Action

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .

Future Directions

properties

IUPAC Name |

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-5-3-6-15(11-13)19-21-14(2)18(27-19)9-10-20-28(25,26)17-8-4-7-16(12-17)22(23)24/h3-8,11-12,20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCHIONLALBZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

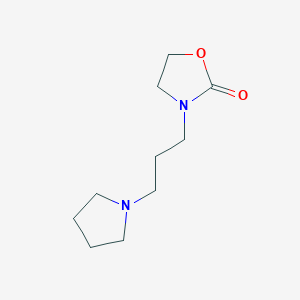

![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)

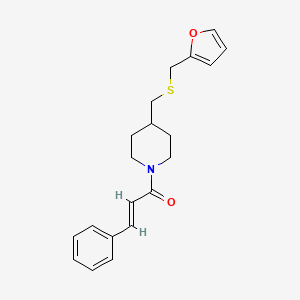

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)

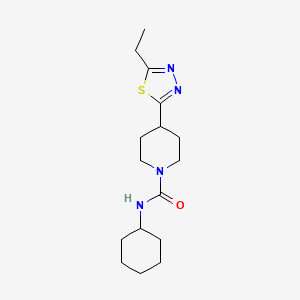

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)

![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)